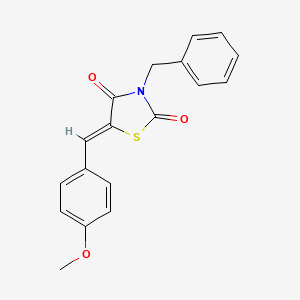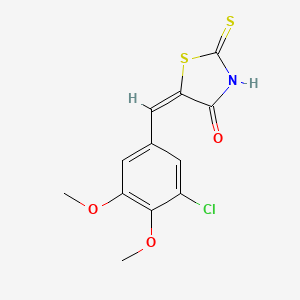![molecular formula C18H18BrFN2O2 B3612770 1-[(4-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3612770.png)
1-[(4-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine
Übersicht
Beschreibung
1-[(4-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as BPP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has shown promising results in treating various neurological disorders.
Wirkmechanismus
1-[(4-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine acts as a partial agonist of serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes. It also modulates the activity of GABAergic neurotransmission by enhancing the activity of GABA-A receptors. This compound's ability to regulate the activity of these receptors has been linked to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been found to have analgesic properties and to inhibit the growth of cancer cells. This compound's ability to modulate the activity of serotonin and GABAergic neurotransmission has been linked to its effects on behavior and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its high selectivity for serotonin and GABA receptors. However, this compound's low solubility in water and its potential toxicity at high doses are limitations that must be considered when designing experiments.
Zukünftige Richtungen
1-[(4-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine's potential therapeutic applications and its ability to modulate the activity of serotonin and GABAergic neurotransmission have opened up several avenues for future research. These include investigating this compound's effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease, and exploring its potential use as an analgesic agent. Additionally, further studies on this compound's mechanism of action and its pharmacokinetics are needed to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in treating various neurological disorders. Its ability to modulate the activity of serotonin and GABAergic neurotransmission has made it an attractive candidate for further research. However, its potential toxicity at high doses and low solubility in water must be considered when designing experiments. Further studies are needed to fully understand this compound's therapeutic potential and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its potential use in cancer therapy and as an analgesic agent. This compound's ability to modulate the activity of serotonin receptors and its effect on the GABAergic system has made it an attractive candidate for further research.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2/c19-14-1-7-17(8-2-14)24-13-18(23)22-11-9-21(10-12-22)16-5-3-15(20)4-6-16/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIYLADMIXEYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B3612700.png)
![N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3612709.png)

![ethyl 5-(anilinocarbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3612716.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3612719.png)
![2-chloro-5-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3612726.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B3612728.png)
![(5-{4-[(4-fluorobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3612733.png)
![3-(4-methoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3612743.png)
![4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3612750.png)

![1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B3612763.png)
![4-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3612780.png)
![N-mesityl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3612783.png)